2-Bromo-5-fluoropyrazine

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

2-Bromo-5-fluoropyrazine (CAS 1209459-10-8) is a halogenated pyrazine derivative with the molecular formula C₄H₂BrFN₂ and a molecular weight of 176.97 g/mol. This heterocyclic building block is a colorless liquid at ambient conditions, with a boiling point of 176°C, a density of 1.838 g/mL, and a flash point of 60°C.

Molecular Formula C4H2BrFN2
Molecular Weight 176.976
CAS No. 1209459-10-8
Cat. No. B580426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoropyrazine
CAS1209459-10-8
Synonyms2-Bromo-5-fluoropyrazine
Molecular FormulaC4H2BrFN2
Molecular Weight176.976
Structural Identifiers
SMILESC1=C(N=CC(=N1)Br)F
InChIInChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H
InChIKeyXPWYTZGWNXDFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoropyrazine (CAS 1209459-10-8): Product Overview and Core Characteristics for Procurement Decisions


2-Bromo-5-fluoropyrazine (CAS 1209459-10-8) is a halogenated pyrazine derivative with the molecular formula C₄H₂BrFN₂ and a molecular weight of 176.97 g/mol . This heterocyclic building block is a colorless liquid at ambient conditions, with a boiling point of 176°C, a density of 1.838 g/mL, and a flash point of 60°C . It is supplied commercially at purities of ≥95% (HPLC), often up to 98% (HPLC) [1], and is packaged under inert gas for storage at 2-8°C to ensure long-term stability . Its calculated logP (iLOGP) is approximately 1.42 , placing it in a favorable lipophilicity range for drug-like molecules and synthetic intermediates. As a key intermediate in medicinal chemistry and materials science, it is valued for the orthogonal reactivity conferred by its bromo and fluoro substituents, enabling precise, stepwise functionalization .

Why 2-Bromo-5-fluoropyrazine Cannot Be Casually Substituted: A Comparative Analysis with In-Class Analogs


2-Bromo-5-fluoropyrazine is not a fungible commodity reagent. Its distinct substitution pattern (bromine at C2, fluorine at C5) and physicochemical profile directly dictate the regioselectivity and efficiency of subsequent synthetic transformations, as well as the final properties of derived compounds. This is in stark contrast to its closest analogs. For instance, 2-Bromo-5-chloropyrazine (CAS 912773-21-8) or 2,5-Dibromopyrazine (CAS 23229-26-7) are typically crystalline solids whereas the target compound is a liquid at room temperature , which can impact handling, dissolution, and formulation in high-throughput experimentation. Furthermore, while all may participate in cross-coupling, the intrinsic reactivity of a C(sp²)-F bond is profoundly different from that of C-Cl or C-H, impacting metabolic stability in downstream drug candidates and enabling distinct late-stage functionalization strategies [1]. The specific balance of reactivity and stability offered by this exact halogen pair is the basis for its selection in demanding medicinal chemistry and materials science programs .

Quantitative Differentiation: Evidence-Based Reasons to Choose 2-Bromo-5-fluoropyrazine


Orthogonal Reactivity Profile: The 2-Bromo-5-fluoro Substitution Pattern Enables Stepwise Functionalization

The key differentiation of 2-Bromo-5-fluoropyrazine lies in its orthogonal reactivity: the bromine atom at the 2-position is highly reactive in palladium-catalyzed cross-coupling reactions, while the fluorine at the 5-position is relatively inert under these conditions but can be activated under alternative conditions (e.g., nucleophilic aromatic substitution). This contrasts sharply with the symmetric reactivity of 2,5-Dibromopyrazine, which often necessitates protecting group strategies or suffers from statistical mixtures in mono-functionalization attempts. A patent procedure reports the synthesis of 2-Bromo-5-fluoropyrazine in 75% yield from 2-bromo-5-hydroxypyrazine, confirming its preparative accessibility .

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Strategic Introduction of Fluorine for Enhanced Metabolic Stability in Drug Candidates

The inclusion of a fluorine atom at the 5-position is a recognized strategy to improve the metabolic stability of drug candidates by blocking oxidative metabolism at that site. In contrast, an analog like 2-Bromo-5-chloropyrazine lacks this feature; the C-Cl bond, while more lipophilic, is a known substrate for metabolic dechlorination, potentially leading to faster clearance or toxic metabolites. Researchers have specifically utilized 2-Bromo-5-fluoropyrazine as a building block for potent DGAT1 inhibitors, where the fluorine atom contributes to the desired pharmacological profile [1]. The fluorine atom on pyrazine is specifically noted for enhancing metabolic stability and bioavailability in drug candidates .

Drug Metabolism Bioisostere Pharmacokinetics

Optimized Lipophilicity Profile (LogP ~1.4) for Balanced Permeability and Solubility

The calculated partition coefficient (LogP) of 2-Bromo-5-fluoropyrazine is approximately 1.4 (iLOGP = 1.42, Consensus LogP = 1.4) . This moderate lipophilicity is within the optimal range for oral drug candidates, balancing cell permeability with aqueous solubility. In contrast, an analog like 2-Bromo-5-chloropyrazine is predicted to have a higher LogP (approx. 1.8-1.9) due to the more lipophilic chlorine atom [1]. A higher LogP can increase the risk of poor solubility, high plasma protein binding, and off-target toxicity.

Drug-like Properties Lipinski's Rule Permeability

Distinct Physicochemical Form: Liquid Handling vs. Solid Analogs for Automated Synthesis

2-Bromo-5-fluoropyrazine is a liquid at ambient temperature (boiling point 176°C) , whereas its closest halogenated pyrazine analogs, such as 2-Bromo-5-chloropyrazine and 2,5-Dibromopyrazine, are typically crystalline solids . This physical state difference is not trivial for procurement and workflow integration. Liquid reagents are easier to dispense accurately in automated high-throughput experimentation (HTE) platforms, require no pre-dissolution step, and are often more amenable to continuous flow chemistry setups.

High-Throughput Experimentation Automated Synthesis Formulation

Validated Application in DGAT1 Inhibitor Development: A Concrete Case Study

The utility of 2-Bromo-5-fluoropyrazine is not merely theoretical; it has been explicitly employed as a key intermediate in the synthesis of potent DGAT1 inhibitors with high cell permeability [1]. The study by Bali et al. (2012) utilized this specific halogenated pyrazine to optimize both target potency and cellular activity, highlighting the practical value of its unique substitution pattern in achieving a desired pharmacological profile. This contrasts with alternative building blocks that may not have provided the same balance of properties.

Metabolic Disease DGAT1 Inhibitor Lead Optimization

Target Application Scenarios for 2-Bromo-5-fluoropyrazine (CAS 1209459-10-8)


Iterative Library Synthesis for Medicinal Chemistry Optimization

The orthogonal reactivity of 2-Bromo-5-fluoropyrazine makes it ideal for the construction of diverse compound libraries. In a typical workflow, the bromine atom is first utilized in a Suzuki-Miyaura cross-coupling to introduce a desired aromatic or heteroaromatic group. The resulting 5-fluoropyrazine intermediate can then be subjected to a second, distinct set of reaction conditions (e.g., nucleophilic aromatic substitution with an amine) to elaborate the 5-position. This stepwise, divergent approach is not feasible with symmetric dihalides and allows medicinal chemists to rapidly explore chemical space around a core pyrazine scaffold.

Synthesis of Fluorinated Drug Candidates with Improved Pharmacokinetic Profiles

For programs targeting oral bioavailability, 2-Bromo-5-fluoropyrazine offers a strategic advantage. The fluorine substituent is a well-established bioisostere that can block metabolic soft spots . By incorporating this building block early in a synthesis, the resulting lead compounds possess an intrinsic metabolic shield. This proactive strategy is particularly valuable in lead optimization for metabolic diseases (as demonstrated with DGAT1 inhibitors [1]) and CNS disorders, where high metabolic stability and optimal brain penetration are critical. The balanced lipophilicity (LogP ~1.4) further supports its use in developing orally bioavailable agents.

High-Throughput Experimentation (HTE) and Automated Synthesis Workflows

The liquid physical state of 2-Bromo-5-fluoropyrazine at room temperature makes it an exceptionally suitable reagent for high-throughput experimentation (HTE) and automated synthesis platforms. Unlike solid analogs that require time-consuming manual weighing and dissolution, this building block can be dispensed accurately as a neat liquid by automated liquid handlers, directly into reaction vials. This characteristic significantly reduces workflow complexity, minimizes human error, and enhances reproducibility across large arrays of parallel reactions, directly impacting laboratory productivity and speed of SAR exploration.

Development of Electron-Transport Materials for Organic Electronics

The electron-deficient nature of the pyrazine core, coupled with the electron-withdrawing fluorine substituent, makes 2-Bromo-5-fluoropyrazine a valuable precursor for designing electron-transport layers (ETLs) in organic light-emitting diodes (OLEDs) . The bromine handle allows for the facile introduction of extended conjugation or pendant groups via cross-coupling, while the fluorine atom helps lower the LUMO energy level of the resulting polymer or small molecule, improving electron injection and transport efficiency. This specific combination of features is difficult to replicate with non-fluorinated or non-halogenated analogs.

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